5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery because of its synthetic versatility and ability to undergo various structural modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction can be catalyzed by the addition of phosphorus oxychloride (POCl3) in the presence of pyridine, which produces an activated species of malonic acid phosphoric ester . The reaction conditions can be optimized to achieve higher yields and reduced reaction times.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, providing excellent yields in a shorter time compared to conventional heating methods . This approach can be advantageous for large-scale production, reducing energy consumption and increasing throughput.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, disrupting key biological processes and leading to its therapeutic effects . For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the carboxylic acid group at the 2-position enhances its reactivity and potential for further functionalization . Additionally, its structural rigidity and planarity contribute to its stability and suitability for various applications .
Properties
IUPAC Name |
5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYTRRMQXLSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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